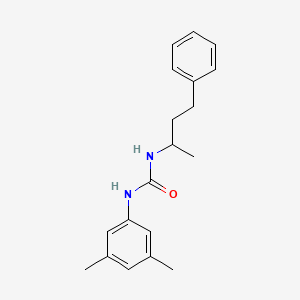
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. Also known as DPU-1, this compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of DPU-1 is not fully understood, but it has been suggested that the compound may inhibit the activity of protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival and proliferation, and its activity is often dysregulated in cancer cells. Inhibition of PKB activity by DPU-1 may therefore contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
DPU-1 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, DPU-1 has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that DPU-1 may have potential as a treatment for Alzheimer's disease, which is characterized by a loss of cholinergic neurons that produce acetylcholine.
実験室実験の利点と制限
One advantage of using DPU-1 in laboratory experiments is that it has been shown to have relatively low toxicity in vitro and in vivo. This makes it a potentially useful tool for studying the effects of PKB inhibition and other biological processes. However, one limitation of using DPU-1 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on DPU-1. One area of interest is the development of more potent and selective PKB inhibitors based on the structure of DPU-1. Another area of interest is the investigation of the compound's potential as a treatment for Alzheimer's disease and other neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of DPU-1 and its potential applications in cancer research and other areas of biology.
合成法
The synthesis of DPU-1 involves the reaction of 1-(3,5-dimethylphenyl)piperazine with 4-phenylbutan-2-amine, followed by the addition of isocyanate to form the urea derivative. This method has been described in detail in a scientific paper by Liu et al. (2018).
科学的研究の応用
DPU-1 has been studied for its potential applications in cancer research. In a study by Liu et al. (2018), DPU-1 was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in these cancer cells. This suggests that DPU-1 may have potential as a therapeutic agent for breast cancer.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-11-15(2)13-18(12-14)21-19(22)20-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-13,16H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPPBUBSMUAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)






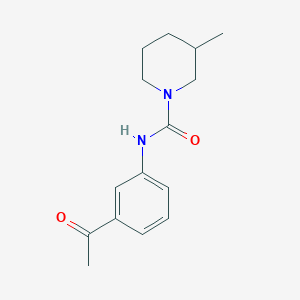
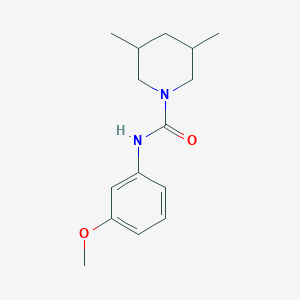

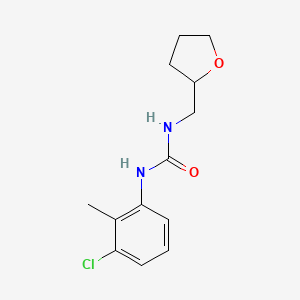
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
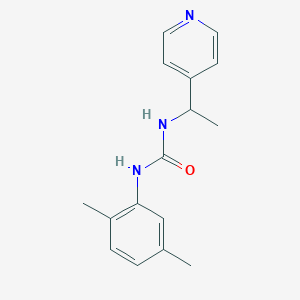
methanone](/img/structure/B7461016.png)